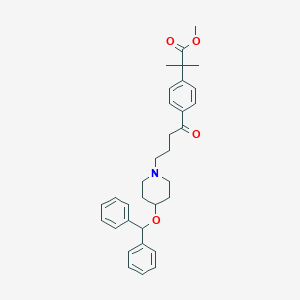

Carebastine Methyl Ester

説明

Carebastine methyl ester (CME) is a synthetic compound that has been studied for its potential therapeutic applications in the field of neuroscience. CME is a derivative of the natural product, Carebastine, which is found in various plants, including the bark of the cherry tree. CME has been studied for its ability to modulate the activity of the central nervous system, as well as its potential to treat neurological disorders. In

科学的研究の応用

Anti-Angiogenic Activity

Carebastine, the active metabolite of ebastine, demonstrates significant anti-angiogenic properties. Research indicates that carebastine inhibits vascular endothelial growth factor (VEGF)-induced proliferation, migration, and angiogenesis of endothelial cells in a dose-dependent manner. This effect was observed in both human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs). The inhibition of cell proliferation ranged from 42% to 75% with 20-30 µM carebastine. Similarly, cell migration was reduced by 37-78% across different cell types and carebastine concentrations. The compound also significantly reduced the topological parameters of capillary networks produced in vitro and inhibited VEGF-induced angiogenesis in chick embryo chorioallantoic membrane (CAM) assays. Moreover, carebastine led to a substantial reduction in VEGFR-2 and Akt phosphorylation, suggesting a mechanism through which carebastine exerts its anti-angiogenic effects. These findings suggest the potential of carebastine as an anti-angiogenic molecule in diseases where angiogenesis is a factor, such as in certain allergic conditions where increased mucosal vascularity is observed (De Luisi et al., 2009).

Metabolic Pathways and Drug Interactions

Carebastine is a major metabolite resulting from the metabolism of ebastine, a second-generation H1-receptor antagonist. The conversion of ebastine to carebastine involves extensive first-pass metabolism, predominantly mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2. Carebastine itself undergoes further metabolism, but studies have shown that it is relatively more stable than its parent compound. The pharmacokinetics of carebastine appear linear and dose-independent within the studied dosage range. Notably, the metabolism of ebastine to carebastine and the subsequent metabolic steps do not seem to be significantly affected by factors like cimetidine, a known CYP enzyme inhibitor, suggesting a lack of major drug-drug interaction potential at the metabolic level. This information is crucial for understanding the safety and efficacy profile of ebastine and carebastine, especially in patients with allergic conditions who might be on multiple medications (Liu et al., 2006).

作用機序

Target of Action

Carebastine Methyl Ester primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism leads to symptomatic relief in conditions such as allergic rhinitis, rhinoconjunctivitis, and urticaria .

Mode of Action

This compound, as an antagonist of the Histamine H1 receptor, inhibits the receptor’s activity, thereby reducing the allergic response . It also inhibits the secretion of interleukin (IL)-4, IL-5, IL-6, and tumor necrosis factor-α by inflammatory cells . Furthermore, it has been shown to downregulate NF-κB expression, which is involved in the regulation of pro-inflammatory cytokines .

Biochemical Pathways

The compound affects the angiogenesis pathway , which is crucial in the development of airway inflammation and remodeling in allergic rhinitis and asthmatic patients . This compound inhibits VEGF-induced human umbilical vein endothelial cell (HUVEC) and human pulmonary artery endothelial cell (HPAEC) proliferation, migration, and angiogenesis . It also reduces VEGF- and H1 receptor-induced VEGFR-2 and Akt phosphorylation .

Pharmacokinetics

Following oral administration, this compound is rapidly converted into its active metabolite, carebastine . No apparent accumulation of ebastine and carebastine occurred, and steady-state concentrations of ebastine and carebastine were predictable from single-dose pharmacokinetics for both healthy subjects and patients with renal impairment .

Result of Action

The inhibition of the Histamine H1 receptor and the angiogenesis pathway by this compound leads to a reduction in allergic symptoms and inflammation . It also exhibits anti-angiogenic activity, suggesting its potential use as an anti-angiogenic molecule, besides its antihistaminic activity for the treatment of allergic diseases in which angiogenesis takes place .

将来の方向性

While specific future directions for Carebastine Methyl Ester are not mentioned in the sources retrieved, the field of proteomics research, where it is used, is rapidly advancing. The anti-angiogenic activity of Carebastine suggests potential use as an anti-angiogenic molecule, besides its antihistaminic activity for the treatment of allergic diseases in which angiogenesis takes place .

生化学分析

Biochemical Properties

Carebastine Methyl Ester, as a derivative of Carebastine, is likely to interact with the histamine H1 receptor, similar to Carebastine . This interaction is crucial in its role as an antagonist, preventing the action of histamine on the H1 receptor. Carebastine has been shown to inhibit VEGF-induced HUVEC and HPAEC proliferation, migration, and angiogenesis . It also suppresses the expression of macrophage migration inhibitory factor .

Cellular Effects

This compound is expected to have similar cellular effects as Carebastine. Carebastine inhibits VEGF-induced proliferation, migration, and angiogenesis in HUVEC and HPAEC cells . It also suppresses the expression of macrophage migration inhibitory factor . These effects indicate that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of Carebastine. Carebastine acts as a histamine H1 receptor antagonist, preventing the action of histamine on the H1 receptor . It also inhibits VEGF-induced HUVEC and HPAEC proliferation, migration, and angiogenesis

Temporal Effects in Laboratory Settings

It is soluble in Chloroform, Dichloromethane, and Methanol, and it is recommended to be stored at -20° C This suggests that it has good stability for experimental use

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Ebastine, the parent compound, suggest that it is well-tolerated and effective at doses of 10mg daily, with trends towards greater efficacy with higher doses .

Metabolic Pathways

Ebastine undergoes extensive metabolism to form desalkylebastine and hydroxyebastine. Hydroxyebastine is subsequently metabolized to Carebastine . The enzymes CYP3A4 and CYP2J2 have been implicated in ebastine N-dealkylation and hydroxylation .

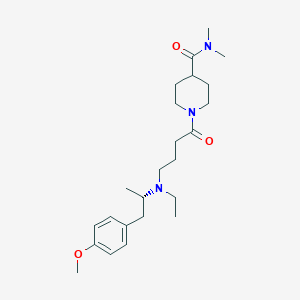

特性

IUPAC Name |

methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39NO4/c1-33(2,32(36)37-3)28-18-16-25(17-19-28)30(35)15-10-22-34-23-20-29(21-24-34)38-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGNQXZBCGURTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453679 | |

| Record name | Carebastine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189064-48-0 | |

| Record name | Carebastine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

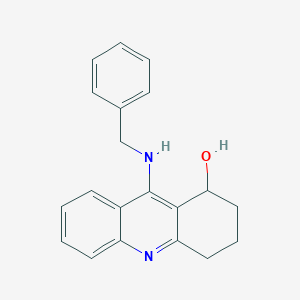

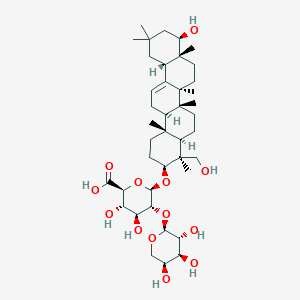

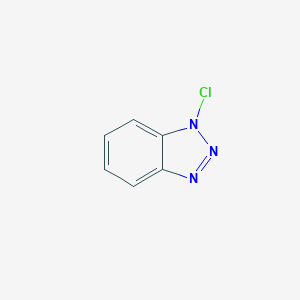

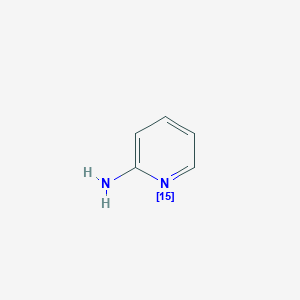

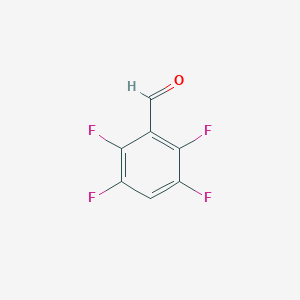

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

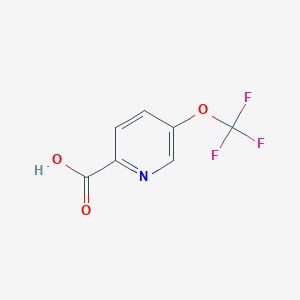

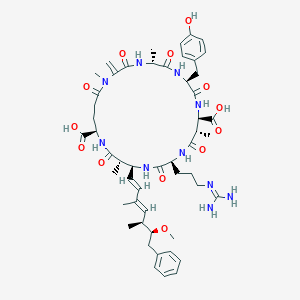

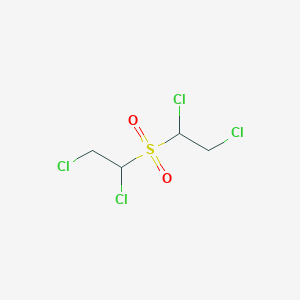

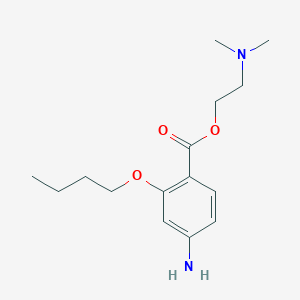

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)

![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)